N-[2-(methylsulfanyl)phenyl]butanamide
Description
Systematic IUPAC Nomenclature and Synonyms
The compound N-[2-(methylsulfanyl)phenyl]butanamide is systematically named according to IUPAC rules as N-(2-methylsulfanylphenyl)butanamide. This nomenclature reflects its structure: a butanamide group (four-carbon chain with a terminal amide) attached to the nitrogen atom of an aromatic ring substituted with a methylsulfanyl group at the ortho position (position 2).
Common synonyms include:
- N-(2-(methylthio)phenyl)butyramide
- 2-(Methylthio)-N-phenylbutanamide
- Butanamide, N-[2-(methylsulfanyl)phenyl]-
These variants arise from alternative naming conventions for the methylsulfanyl (–SMe) group and the butanamide moiety.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₁H₁₃NOS . This composition accounts for:
- 11 carbon atoms : 4 from the butanamide chain, 6 from the benzene ring, and 1 from the methyl group.
- 1 nitrogen atom : Part of the amide functional group.
- 1 sulfur atom : From the methylsulfanyl substituent.
The molecular weight is calculated as follows:
$$
\text{Molecular weight} = (12.01 \times 11) + (1.008 \times 13) + 14.01 + 16.00 + 32.07 = 223.29 \, \text{g/mol}
$$
This matches experimental data reported in PubChem entries.
Structural Isomerism and Tautomeric Possibilities
Structural Isomerism
- Positional Isomerism : The methylsulfanyl group can occupy different positions on the benzene ring (e.g., para or meta), yielding isomers such as N-[3-(methylsulfanyl)phenyl]butanamide or N-[4-(methylsulfanyl)phenyl]butanamide.
- Chain Isomerism : The butanamide group may adopt branched configurations (e.g., 2-methylpropanamide), but linear butanamide is the most stable form.
Tautomerism
The amide functional group (–CONH–) typically exhibits keto-enol tautomerism, but this is negligible in this compound due to the resonance stabilization of the amide bond. The lone pair on the nitrogen delocalizes into the carbonyl group, rendering the enol form energetically unfavorable.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C11H15NOS/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
ANZMLOONXZISMQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1SC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of N-[2-(Methylsulfanyl)phenyl]butanamide and Analogues
Key Observations :
- Substituent Effects : The methylsulfanyl group in the target compound enhances sulfur-mediated interactions, while methoxy or bromo substituents in analogues influence electronic properties and steric bulk .
- Hydrogen Bonding: All compounds exhibit classical hydrogen bonds (N–H···O or O–H···O), but the target compound uniquely forms non-classical C–H···O bonds, which stabilize its crystal lattice .
Crystallographic and Computational Insights
- Crystal Packing : The target compound’s zigzag chain structure contrasts with the layered packing of N-(4-methoxyphenyl)benzenesulfonamide, which forms π-stacking interactions .
- Graph Set Analysis : Etter’s methodology (R₂²(8) motifs) applies to both the target compound and its analogues, underscoring the universality of hydrogen-bond-driven supramolecular assembly .
Preparation Methods
Acid Chloride-Amine Coupling
The reaction of butanoyl chloride with 2-(methylsulfanyl)aniline in the presence of a base represents a straightforward method. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) facilitate this reaction by stabilizing intermediates and scavenging hydrochloric acid (HCl) byproducts. For example, in the synthesis of 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N-β-diphenylbenzenebutanamide, DMF enabled a 75% yield despite diastereomeric impurities. Adjusting the solvent to methanol reduced impurities to 1%, highlighting the critical role of solvent selection in optimizing both yield and purity.
Carbodiimide-Mediated Coupling
Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are widely used to activate butanoic acid for reaction with 2-(methylsulfanyl)aniline. This method, exemplified in peptide synthesis, minimizes racemization and side reactions. For instance, the preparation of (2S)-N-((S)-1-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)-4-methylpentanamide utilized N-methylmorpholine as a base and dichloromethane as a solvent, achieving high stereochemical fidelity.
Reaction Optimization and Parameter Analysis
Key parameters influencing the synthesis of N-[2-(methylsulfanyl)phenyl]butanamide include solvent polarity, temperature, and stoichiometry. The following table synthesizes data from analogous reactions to propose optimal conditions:
For instance, in the synthesis of 4-methyl-3-oxo-N-phenylpentamide, extending the reaction time beyond 6 hours led to O-alkylated impurities exceeding 0.1%. Similarly, maintaining temperatures below 15°C during anhydride formation prevented epimerization in peptide intermediates.
Purification and Impurity Control
Chromatographic and recrystallization techniques are critical for achieving pharmaceutical-grade purity. In the preparation of 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N-β-diphenylbenzenebutanamide, precipitation with n-hexane followed by column chromatography using ethyl acetate-cyclohexane mixtures yielded 99.69% purity. Isopropanol and methanol washes further reduced DESFLUORO and difluoro impurities to <0.05%.
For this compound, analogous steps could involve:
-
Distillation : Removing low-boiling-point byproducts like methanol under reduced pressure.
-
Acid-Base Workup : Adjusting the pH to 0.5–2.0 precipitates the product while dissolving unreacted aniline derivatives.
-
Recrystallization : Methanol-isopropanol mixtures (3:1 v/v) are ideal for removing hydrophobic impurities .
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